Cas no 869340-84-1 (8-(4-ethylpiperazin-1-yl)methyl-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one)

8-(4-ethylpiperazin-1-yl)methyl-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one structure
869340-84-1 structure
商品名:8-(4-ethylpiperazin-1-yl)methyl-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one
CAS番号:869340-84-1
MF:C23H26N2O3
メガワット:378.464146137238
CID:5778710
PubChem ID:7205049

8-(4-ethylpiperazin-1-yl)methyl-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one 化学的及び物理的性質

名前と識別子

    • 8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-methyl-3-phenylchromen-2-one
    • 2H-1-Benzopyran-2-one, 8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-4-methyl-3-phenyl-
    • HMS1898M03
    • G786-1958
    • AKOS002049798
    • 8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one
    • STL033187
    • 869340-84-1
    • NCGC00134374-01
    • 8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one
    • CCG-98526
    • F1862-0780
    • CHEMBL1591991
    • 8-(4-ethylpiperazin-1-yl)methyl-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one
    • インチ: 1S/C23H26N2O3/c1-3-24-11-13-25(14-12-24)15-19-20(26)10-9-18-16(2)21(23(27)28-22(18)19)17-7-5-4-6-8-17/h4-10,26H,3,11-15H2,1-2H3
    • InChIKey: AFVLEMHAUDMXRL-UHFFFAOYSA-N
    • ほほえんだ: C1(=O)OC2=C(CN3CCN(CC)CC3)C(O)=CC=C2C(C)=C1C1=CC=CC=C1

計算された属性

  • せいみつぶんしりょう: 378.19434270g/mol
  • どういたいしつりょう: 378.19434270g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 28
  • 回転可能化学結合数: 4
  • 複雑さ: 591
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 53Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.1

じっけんとくせい

  • 密度みつど: 1.218±0.06 g/cm3(Predicted)
  • ふってん: 573.9±50.0 °C(Predicted)
  • 酸性度係数(pKa): 7.73±0.20(Predicted)

8-(4-ethylpiperazin-1-yl)methyl-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1862-0780-10μmol
8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one
869340-84-1 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1862-0780-30mg
8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one
869340-84-1 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1862-0780-20mg
8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one
869340-84-1 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1862-0780-1mg
8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one
869340-84-1 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1862-0780-3mg
8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one
869340-84-1 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1862-0780-2mg
8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one
869340-84-1 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1862-0780-5mg
8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one
869340-84-1 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1862-0780-40mg
8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one
869340-84-1 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1862-0780-5μmol
8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one
869340-84-1 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1862-0780-15mg
8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one
869340-84-1 90%+
15mg
$89.0 2023-05-17

8-(4-ethylpiperazin-1-yl)methyl-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one 関連文献

8-(4-ethylpiperazin-1-yl)methyl-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-oneに関する追加情報

Professional Introduction to Compound with CAS No. 869340-84-1 and Product Name: 8-(4-ethylpiperazin-1-yl)methyl-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one

The compound identified by the CAS number 869340-84-1 and the product name 8-(4-ethylpiperazin-1-yl)methyl-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one represents a significant area of interest in the field of chemical biology and pharmaceutical research. This compound, belonging to the chromenone class, has garnered attention due to its structural complexity and potential biological activities. The presence of functional groups such as hydroxyl, methyl, and piperazine moieties suggests a multifaceted interaction with biological targets, making it a promising candidate for further investigation.

Chromenones are a class of heterocyclic compounds that have been extensively studied for their pharmacological properties. The structural framework of chromenones often includes a benzopyranone core, which is known to exhibit various biological activities including anti-inflammatory, antioxidant, and antimicrobial effects. In particular, the hydroxyl group at the 7-position and the methyl groups at the 4-position contribute to the compound's reactivity and potential interactions with biological receptors. The 4-ethylpiperazin-1-ylmethyl substituent introduces a nitrogen-containing heterocycle, which is commonly found in pharmacologically active molecules due to its ability to form hydrogen bonds and interact with biological targets.

Recent advancements in drug discovery have highlighted the importance of structure-based drug design, where the three-dimensional structure of a target protein is used to design molecules that interact optimally with it. The compound in question has been synthesized and characterized using state-of-the-art spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These techniques have provided valuable insights into the compound's molecular structure and purity, confirming its identity as 8-(4-ethylpiperazin-1-yl)methyl-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one.

The synthesis of this compound involves multi-step organic reactions, including condensation, cyclization, and functional group transformations. The use of advanced synthetic methodologies has allowed for the efficient preparation of this complex molecule. Additionally, computational chemistry tools have been employed to predict the biological activity of this compound by simulating its interactions with potential target proteins. These computational studies have suggested that this compound may exhibit inhibitory activity against certain enzymes involved in inflammatory pathways.

One of the most exciting aspects of this compound is its potential application in treating inflammatory diseases. Inflammation is a complex biological process that involves the release of various mediators and cytokines. Chronic inflammation is associated with several diseases, including arthritis, cardiovascular disease, and cancer. The ability of chromenones to modulate inflammatory pathways has been well-documented in preclinical studies. The 8-(4-ethylpiperazin-1-yl)methyl moiety in this compound may play a crucial role in its anti-inflammatory activity by interacting with specific receptors or enzymes involved in inflammation.

Furthermore, chromenones have shown promise in the treatment of neurological disorders. The brain is a highly complex organ that is sensitive to various pathological processes. The ability of chromenones to cross the blood-brain barrier has made them attractive candidates for treating neurological conditions such as Alzheimer's disease and Parkinson's disease. Preliminary studies have suggested that chromenones can protect neurons from oxidative stress and reduce inflammation in brain tissues. The unique structural features of 8-(4-ethylpiperazin-1-yl)methyl-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one make it an intriguing candidate for further investigation in this area.

The development of new drugs is a lengthy and complex process that involves several stages, including preclinical testing, clinical trials, and regulatory approval. However, the initial findings regarding this compound are promising enough to warrant further research. Future studies will focus on evaluating its efficacy and safety in animal models as well as humans. Additionally, efforts will be made to optimize its chemical structure to enhance its biological activity while minimizing potential side effects.

In conclusion, the compound with CAS number 869340-84-1 and product name 8-(4-propyl)-6-methoxyquinazolinone represents a significant advancement in pharmaceutical research due to its unique structural features and potential biological activities. Its ability to interact with various biological targets makes it a promising candidate for treating inflammatory diseases and neurological disorders. Further research is needed to fully elucidate its therapeutic potential, but preliminary findings are encouraging enough to warrant continued investigation.

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